molecular formula C10H8BrNO3 B7471601 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

Cat. No. B7471601
M. Wt: 270.08 g/mol
InChI Key: UGVDKNIPPOALKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has shown promising results in preclinical studies.

Scientific Research Applications

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation by targeting specific enzymes and signaling pathways. Additionally, this compound has shown promising results in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

Mechanism of Action

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. Additionally, this compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor signaling and is involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the disease context. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation by regulating gene expression and disrupting signaling pathways. In animal models of inflammation and autoimmune disorders, this compound has been shown to reduce inflammation and improve disease symptoms by inhibiting specific enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its well-defined mechanism of action. Additionally, this compound has been extensively studied in preclinical models, which allows for the development of more targeted and effective therapies. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide, including its potential use in combination therapies for cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential side effects and drug interactions. Finally, the development of more potent and selective inhibitors of specific enzymes and signaling pathways may lead to the development of more targeted and effective therapies for a range of diseases.

Synthesis Methods

The synthesis of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide involves a multistep process that starts with the reaction of furan-2-carbaldehyde and furan-3-carboxylic acid in the presence of a catalyst. The resulting product is then treated with bromine to obtain this compound. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.

properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-9-4-7(6-15-9)10(13)12-5-8-2-1-3-14-8/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVDKNIPPOALKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.